molecular formula C3H6N2O3 B015531 N-Nitrososarcosine CAS No. 13256-22-9

N-Nitrososarcosine

Cat. No. B015531
CAS RN: 13256-22-9
M. Wt: 118.09 g/mol
InChI Key: HJMPSKKJHVWPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-nitrososarcosine and its derivatives involves the nitrosation of sarcosine. Various esters and salts of N-nitrososarcosine have been prepared and used in model peptide syntheses, illustrating the compound's utility in biochemical research and its relevance in understanding nitrosation reactions within organisms and food products (Stewart, 1969).

Molecular Structure Analysis

Investigations into the molecular structure of N-nitrososarcosine derivatives reveal detailed insights into their chemical characteristics. For instance, the N-nitroso derivatives of sarcosine and other amino acids have been characterized, highlighting the compounds' formation under conditions that approximate those in the mammalian stomach, thus underscoring their potential relevance to human health (Lijinsky, Keefer, & Loo, 1970).

Chemical Reactions and Properties

N-Nitrososarcosine undergoes various chemical reactions that underscore its mutagenic potential. The compound's ability to form direct-acting mutagens in certain conditions, particularly in relation to its structure and the presence of free hydroxyl groups in sugar moieties, has been a point of interest. This mutagenicity is attributed to the hydrolysis of N-nitrosoglycosylamines to form arene diazonium cations, indicating a complex reaction mechanism that underlies its mutagenic activity (Pignatelli et al., 1987).

Physical Properties Analysis

The physical properties of N-nitrososarcosine, including its volatility and reactivity, have been elucidated through methods that involve its determination in food matrices. These studies not only provide insights into the compound's physical characteristics but also highlight the methodologies for its detection and quantification, underscoring the challenges in differentiating it from other nitrosamines and nitrosamides (Walters, Downes, Edwards, & Smith, 1978).

Chemical Properties Analysis

The chemical properties of N-nitrososarcosine, especially its formation from precursors in vivo and its potential carcinogenicity, have been a significant area of research. Studies demonstrate that N-nitrososarcosine can form under specific conditions in the stomach, emphasizing the endogenous risk of nitrosamine formation and its implications for health (Zhukova & Makeev, 1981).

Scientific Research Applications

  • Peptide Synthesis : N-Nitrososarcosine derivatives are used in model peptide syntheses, including the sequential polypeptide (Sar-Gly)n (Stewart, 1969).

  • Suppressing Toxicity : It suppresses dimethylnitrosamine-induced inhibition of liver protein synthesis and its metabolism (Friedman, Sanders, & Woods, 1976).

  • Enzyme Inhibition : It rapidly inhibits DMN demethylase activity, a crucial enzyme in metabolic processes (Friedman & Couch, 1976).

  • Monitoring Endogenous N-Nitrosation : It helps in estimating endogenous N-nitrosation in high-risk populations, potentially reducing cancer risk (Ohshima, Béréziat, & Bartsch, 1982).

  • Carcinogenic Potential : N-Nitrososarcosine has been shown to induce liver cell carcinomas in animal studies (Wogan, Paglialunga, Archer, & Tannenbaum, 1975).

  • Formation in Food : It can be formed from dietary nitrite and amino compounds, posing a potential carcinogenic risk (Rao & Osborn, 1977).

  • Detection in Food : N-Nitrososarcosine is detectable in various food items, with implications for health in regions with high esophageal cancer rates (Siddiqi, Tricker, & Preussmann, 1988).

  • Analytical Methods : Various methods have been developed for detecting and quantifying N-Nitrososarcosine in different matrices, including food products and tobacco (Walters, Downes, Edwards, & Smith, 1978).

Safety And Hazards

N-Nitrososarcosine can affect you when breathed in and may be absorbed through the skin . It should be handled as a carcinogen–with extreme caution . Contact can irritate the skin and eyes . This substance is reasonably anticipated to be a human carcinogen .

properties

IUPAC Name

2-[methyl(nitroso)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPSKKJHVWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074309
Record name N-Nitrososarcosine
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Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid; [HSDB]
Record name N-Nitrososarcosine
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Solubility

Soluble in polar organic solvents; miscible with water
Record name N-NITROSOSARCOSINE
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Vapor Pressure

0.00261 [mmHg]
Record name N-Nitrososarcosine
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Product Name

N-Nitrososarcosine

Color/Form

Pale-yellow crystals

CAS RN

13256-22-9
Record name N-Nitrososarcosine
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Record name N-Nitrososarcosine
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Record name N-Nitrososarcosine
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Record name N-NITROSOSARCOSINE
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Record name N-NITROSOSARCOSINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

66-67 °C
Record name N-NITROSOSARCOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
J Wu, WS Rickert, A Masters, P Joza - Analytical Methods, 2012 - pubs.rsc.org
A simple, fast, selective, and robust analytical method for the determination of N-nitrososarcosine (NSAR) has been developed based on Supported Liquid–Liquid (SL–L) extraction …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
M Werneth, J Pani, L Hofbauer… - Journal of …, 2021 - academic.oup.com
The carcinogenic compound N-nitrososarcosine (NSAR) is found in foods and tobacco products, and its quantification is of great interest. Although the presence of two stereoisomers, E- …
NP Sen, L Tessier, SW Seaman - Journal of Agricultural and Food …, 1983 - ACS Publications
A rapid and sensitive method is described for the determination of N-nitrosoproline and N· nitroso-sarcosine in malt and beer. It consists of extraction of the sample with methanol, …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
A HAMBURG, ANU HAMBURG - Journal of food safety, 1991 - Wiley Online Library
The N‐nitrosoamino acids (NNA) N‐nitrosoproline (NPRO) and N‐nitrososarcosine (NSAR) are precursors of the carcinogenic N‐nitrosamines. Methodology using gas chromatography …
H Bartsch, H Ohshima, DEG Shuker, B Pignatelli… - … Research/Reviews in …, 1990 - Elsevier
Two sensitive procedures to quantitate human exposure to endogenous N-nitroso compounds (NOC) and/or methylating agents have been developed. One, the NPRO test, is based on …
M Tsuda, J Niitsuma, S Sato, T Hirayama, T Kakizoe… - Cancer letters, 1986 - Elsevier
The effects of cigarette smoking on the urinary excretions of N-nitrosoproline (NPRO) and the sulfur-containing N-nitrosamino acids, N-nitrosothioproline (NTPRO) and N-nitroso-2-…
JRA Pollock - Journal of the Institute of Brewing, 1981 - Wiley Online Library
… is usually present in malts and that N-nitrososarcosine is sometimes present. In view of the … NPyr in malt and that the decarboxylation of N-nitrososarcosine (NSar) is at least one method …
YY Xiang, DY Wang, M Tanaka, H Igarashi… - Pathology …, 1995 - Wiley Online Library
… ‘2 In the present study, precancerous lesions and carcinomas of the esophagus in rats were induced by in vivo formation of N-nitrososarcosine ethyl ester (NSEE) from its precursors, …
W Derave, EV Eede, P Hespel, SG Carmella, SS Hecht - Nutrition, 2006 - Elsevier
… that creatine ingestion can lead to increased formation of the carcinogen N-nitrososarcosine. … Creatine ingestion does not systematically increase urinary N-nitrososarcosine excretion. …
JE Saavedra - The Journal of Organic Chemistry, 1979 - ACS Publications
a-Acetoxy-N-nitrosopyrrolidine (3), a-acetoxy-TV-nitrosopiperidine (7), and N-(a-acetoxymethylene)-N-methylnitrosamine (15), model compounds important in the study of nitrosamine …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk

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